molecular formula C15H22N2O5S B6993194 Diethyl 2-(diethylcarbamoylamino)thiophene-3,4-dicarboxylate

Diethyl 2-(diethylcarbamoylamino)thiophene-3,4-dicarboxylate

Cat. No.: B6993194
M. Wt: 342.4 g/mol
InChI Key: GATFMKAPUWOSAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(diethylcarbamoylamino)thiophene-3,4-dicarboxylate typically involves the condensation of diethyl thiophene-3,4-dicarboxylate with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(diethylcarbamoylamino)thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(diethylcarbamoylamino)thiophene-3,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(diethylcarbamoylamino)thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as proliferation, apoptosis, and signal transduction.

    Pathways Involved: The compound modulates key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are essential for cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(diethylcarbamoylamino)thiophene-3,4-dicarboxylate stands out due to its unique combination of electronic properties and biological activities. Its ability to undergo various chemical modifications allows for the development of a wide range of derivatives with tailored properties for specific applications .

Properties

IUPAC Name

diethyl 2-(diethylcarbamoylamino)thiophene-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-5-17(6-2)15(20)16-12-11(14(19)22-8-4)10(9-23-12)13(18)21-7-3/h9H,5-8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATFMKAPUWOSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=C(C(=CS1)C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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